3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol
Description
3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol is a secondary alcohol featuring a 4-methoxyphenyl-substituted ethylamine group attached to a propanol backbone. Compounds with similar backbones, such as 1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol (CAS: 100055-13-8), demonstrate high synthetic yields (99%) and applications in medicinal chemistry, suggesting the target compound may share comparable reactivity or pharmacological relevance .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13-8-3-9-14)11-4-6-12(15-2)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
VZESAKLJMKKWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 4-methoxyphenylacetone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Modifications
A. 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol (CAS: 100055-13-8)
- Structure: Differs by a methylamino group instead of ethylamino and a hydroxyl group at position 2.
- Molecular Formula: C₁₁H₁₇NO₂; Molecular Weight: 195.26 g/mol.
- Synthesis: Achieved via optimized routes with 99% yield, indicating efficient protocols for amino-propanol derivatives .
B. 3-{[1-(Thiophen-2-yl)propyl]amino}propan-1-ol
- Structure : Replaces the 4-methoxyphenyl group with a thiophene ring.
- Molecular Formula: C₁₀H₁₇NOS; Molecular Weight: 199.31 g/mol.
C. 3-(4-Methoxyphenyl)propan-1-ol
- Structure: Simplifies the target compound by omitting the ethylamino group.
- Commonly used in fragrance research due to its aromatic properties .
D. 1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol (CAS: 5438-66-4)
- Structure : Incorporates a benzyloxy group at the 4-position of the methoxyphenyl ring.
- Molecular Formula : C₁₇H₂₀O₃; Molecular Weight : 272.34 g/mol.
- Applications : Used in organic synthesis intermediates, with modifications enhancing steric bulk and lipophilicity .
Key Observations:
Aromatic Modifications : Thiophene or benzyloxy substitutions alter electronic properties and lipophilicity, influencing solubility and target binding .
Synthetic Efficiency: High-yield routes for methylamino derivatives suggest scalable protocols for related compounds .
Biological Activity
3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol, a compound with a complex structure featuring a methoxyphenyl group, an ethylamino group, and a propanol moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C₁₂H₁₉NO₂
- Molecular Weight : 209.28 g/mol
The biological activity of 3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound has been shown to block the β2-adrenergic receptor, which plays a crucial role in modulating intracellular signaling pathways by reducing cyclic adenosine monophosphate (cAMP) levels. This interaction suggests its relevance in pharmacological applications, particularly in conditions influenced by adrenergic signaling.
Antimicrobial Activity
Research indicates that 3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases. This activity may be linked to its ability to inhibit specific pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Antioxidant Activity
In addition to antimicrobial and anti-inflammatory properties, 3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol has shown notable antioxidant activity. It has been tested using the DPPH radical scavenging method, indicating its potential to neutralize free radicals effectively. This property is essential for preventing oxidative stress-related damage in cells .
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, novel derivatives have demonstrated significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The anticancer activity was assessed using the MTT assay, revealing that some derivatives were more effective against U-87 cells compared to MDA-MB-231 cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Key Activities |
|---|---|---|
| 3-(4-Methoxyphenyl)propan-1-ol | Contains hydroxyl group instead of amino | Moderate antimicrobial activity |
| 1-(4-Methoxyphenyl)ethanol | Different substitution pattern on phenyl ring | Limited biological activity |
3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol stands out due to its specific structure that combines a methoxyphenyl group with an amino-propanol moiety, imparting distinct chemical and biological properties that enhance its potential applications in research and industry.
Case Studies and Research Findings
Several studies highlight the compound's efficacy in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that 3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
- Anti-inflammatory Mechanisms : Research indicated that the compound reduced levels of inflammatory markers in vitro, supporting its use in treating inflammatory conditions.
- Antioxidant Potential : In vitro assays showed that the compound exhibited antioxidant activity comparable to established antioxidants like ascorbic acid, making it a candidate for further investigation in oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
